molecular formula C7H7N3O3 B1602875 2-Methyl-5-nitronicotinamide CAS No. 27715-68-0

2-Methyl-5-nitronicotinamide

Cat. No.: B1602875
CAS No.: 27715-68-0
M. Wt: 181.15 g/mol
InChI Key: UKZVQIOQFZXJPF-UHFFFAOYSA-N
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Description

2-Methyl-5-nitronicotinamide is an organic compound with the molecular formula C7H7N3O3 It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-nitronicotinamide can be synthesized through several methods. One common route involves the nitration of 2-methyl-5-nitropyridine followed by the conversion to the corresponding amide. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then treated with ammonia or an amine to form the amide.

Another method involves the direct nitration of 2-methyl-5-nicotinamide using a nitrating agent such as fuming nitric acid. This reaction is usually carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and process analytical technology (PAT) can help optimize reaction conditions and monitor the synthesis in real-time.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitronicotinamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium alkoxide in alcohol, primary or secondary amines in aprotic solvents.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products

    Reduction: 2-Methyl-5-aminonicotinamide.

    Substitution: Various substituted nicotinamides depending on the nucleophile used.

    Oxidation: 2-Carboxy-5-nitronicotinamide.

Scientific Research Applications

2-Methyl-5-nitronicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the synthesis of novel materials with specific electronic and optical properties.

    Biological Research: It serves as a tool for studying the role of nitroaromatic compounds in biological systems and their interactions with biomolecules.

    Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitronicotinamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. By inhibiting PARP, this compound can induce cell death in cancer cells that rely on this enzyme for survival.

In biological systems, the nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can cause oxidative stress and damage to cellular components. This property is exploited in research to study the effects of oxidative stress on cells and tissues.

Comparison with Similar Compounds

2-Methyl-5-nitronicotinamide can be compared with other nitroaromatic compounds and nicotinamide derivatives:

    5-Nitronicotinamide: Similar in structure but lacks the methyl group at the 2-position. It has similar biological activities but may differ in potency and selectivity.

    2-Methyl-4-nitronicotinamide: The nitro group is positioned differently, which can affect its reactivity and biological activity.

    2-Methyl-6-nitronicotinamide: The nitro group is at the 6-position, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-methyl-5-nitropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-4-6(7(8)11)2-5(3-9-4)10(12)13/h2-3H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZVQIOQFZXJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613204
Record name 2-Methyl-5-nitropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27715-68-0
Record name 2-Methyl-5-nitropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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